三十二羰基三铁

描述

Synthesis Analysis

The synthesis of iron carbonyl complexes, including triirondodecacarbonyl, often involves the reaction of iron with carbon monoxide under specific conditions. However, detailed synthesis methods specific to triirondodecacarbonyl are not directly provided in the available literature. Studies on related iron carbonyl complexes and their reactions might offer insights into methodologies that could be adapted for triirondodecacarbonyl synthesis. For instance, the reaction of tricarbonyliron complexes with various reagents demonstrates the versatility of iron carbonyl compounds in forming complex structures and might hint at the synthetic routes for triirondodecacarbonyl.

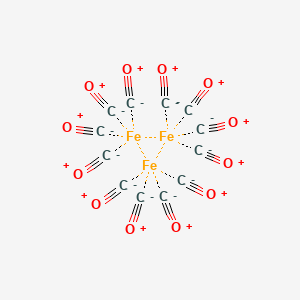

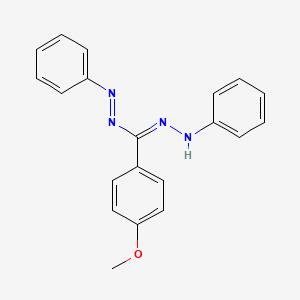

Molecular Structure Analysis

The molecular structure of iron carbonyl complexes is characterized by the coordination of carbon monoxide ligands to iron atoms. While specific details on the molecular structure of triirondodecacarbonyl were not directly found, studies on similar iron carbonyl complexes provide valuable insights. For example, the structure of μ-N,N′-dehydrosemidinatobis (tricarbonyliron) reveals how iron atoms can be bridged by organic ligands, suggesting the structural complexity possible within iron carbonyl compounds (Baikie & Mills, 1967).

Chemical Reactions and Properties

Iron carbonyl complexes participate in various chemical reactions, including cycloadditions, which can rapidly construct complex systems such as spiro[4.5]decane from tricarbonyl[(1−4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron complexes (Ong & Chien, 1996). Such reactions highlight the reactivity and versatility of iron carbonyl complexes in organic synthesis, which can be extrapolated to understand the chemical behaviors of triirondodecacarbonyl.

Physical Properties Analysis

The physical properties of iron carbonyl complexes, such as volatility, solubility, and melting points, are significant for their handling and application in synthesis. While specific physical properties of triirondodecacarbonyl were not highlighted, the general characteristics of iron carbonyl compounds suggest that triirondodecacarbonyl would exhibit properties typical of organometallic complexes, including sensitivity to air and moisture.

Chemical Properties Analysis

The chemical properties of iron carbonyl complexes, including triirondodecacarbonyl, are largely defined by their reactivity with nucleophiles, electrophiles, and their ability to undergo transformation under various conditions. The reactivity of tricarbonyliron complexes with carbenes and the resulting formation of spiro[2,5]octane ring systems illustrate the complex's chemical versatility (Han & Ong, 2005).

科学研究应用

Triirondodecacarbonyl is used to create carbon monoxide releasing molecules (CORMs) like dicarbonyl-bis(cysteamine)iron(II). These CORMs can release CO in a controlled manner to biological targets and are promising for therapeutic applications due to their selective CO release and minimal cellular adverse effects (Kretschmer et al., 2011).

It is used in the synthesis of mixed metal clusters, such as the reaction with chloroiridium complexes to yield novel iron iridium clusters. This demonstrates its role in the formation of complex molecular structures (Guggolz et al., 1981).

Triirondodecacarbonyl is instrumental in tricarbonyliron-diene chemistry for organic synthesis. It's used in asymmetric catalytic complexation and in the synthesis of various alkaloids and other organic compounds (Knölker et al., 2001).

It allows for the selective reduction of esters into ethers, showcasing its utility in chemical synthesis processes (Das et al., 2012).

Triirondodecacarbonyl is utilized in photochemical reactions with transition metal complexes, contributing to the synthesis of complex organic structures (Kreiter et al., 1982).

It is used in the selective double hydrosilylation of nitriles, catalyzed by iron complexes containing indium trihalide. This novel combination in organic synthesis demonstrates its versatility (Ito et al., 2016).

Triirondodecacarbonyl is also key in the synthesis of iron(0) tricarbonyl complexes with novel cyclohexadiene ligands, which undergo oxidative modification postcomplexation (Khan et al., 2010).

属性

IUPAC Name |

carbon monoxide;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.3Fe/c12*1-2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYRMDDXFDINCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

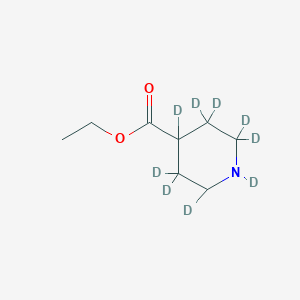

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Fe3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triiron dodecacarbonyl | |

CAS RN |

17685-52-8 | |

| Record name | Dodecacarbonyl iron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)

![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)

![(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate](/img/no-structure.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)

![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)